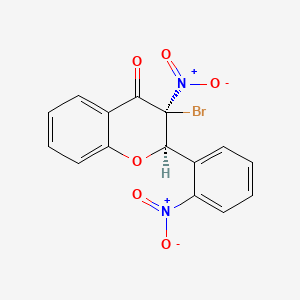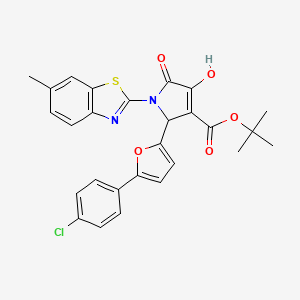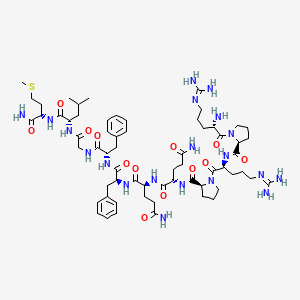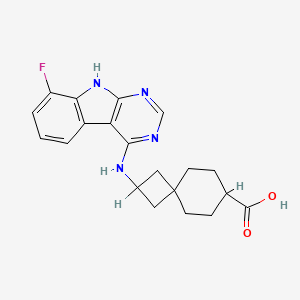
Dnmt-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnmt-IN-1 is a compound that acts as an inhibitor of DNA methyltransferase 1 (DNMT1). DNA methyltransferases are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation. This process plays a crucial role in regulating gene expression and maintaining genome stability. Abnormal DNA methylation patterns are associated with various diseases, including cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Formation of this compound: The final step involves the reaction of intermediates under controlled conditions, such as specific temperatures, solvents, and catalysts, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dnmt-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
Dnmt-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in research to understand the role of DNA methylation in cellular processes and development.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal DNA methylation, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA methyltransferases
Mécanisme D'action
Dnmt-IN-1 exerts its effects by inhibiting the activity of DNA methyltransferase 1 (DNMT1). This inhibition prevents the addition of methyl groups to DNA, leading to changes in gene expression. The compound specifically targets the catalytic domain of DNMT1, interfering with its ability to transfer methyl groups from the donor molecule S-adenosyl methionine (SAM) to DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decitabine: Another DNMT inhibitor used in cancer therapy.
Azacitidine: A compound with similar inhibitory effects on DNA methyltransferases.
RG108: A small molecule inhibitor of DNMTs with a different chemical structure
Uniqueness of Dnmt-IN-1
This compound is unique due to its specific targeting of DNMT1 and its potential for high selectivity and potency. Unlike some other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved therapeutic efficacy .
Propriétés
Formule moléculaire |
C15H9BrN2O6 |
|---|---|
Poids moléculaire |
393.14 g/mol |
Nom IUPAC |
(2R,3S)-3-bromo-3-nitro-2-(2-nitrophenyl)-2H-chromen-4-one |
InChI |
InChI=1S/C15H9BrN2O6/c16-15(18(22)23)13(19)10-6-2-4-8-12(10)24-14(15)9-5-1-3-7-11(9)17(20)21/h1-8,14H/t14-,15+/m1/s1 |
Clé InChI |
QDGZPZFFDOYRGY-CABCVRRESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H]2[C@](C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C2C(C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)





